molecular formula C7H15IN2 B8235133 1-ethyl-2,3-dimethylimidazolium iodide CAS No. 141085-40-7

1-ethyl-2,3-dimethylimidazolium iodide

Cat. No.: B8235133
CAS No.: 141085-40-7
M. Wt: 254.11 g/mol
InChI Key: ZCVLMQINUCAHNR-UHFFFAOYSA-N
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Description

1-Ethyl-2,3-dimethylimidazolium iodide ([C₂DMIM]I) is an imidazolium-based ionic liquid (IL) characterized by its asymmetric alkyl substitution pattern (ethyl and methyl groups at positions 1, 2, and 3 of the imidazolium ring) and iodide counterion. Its molecular formula is C₇H₁₃IN₂, with a molecular weight of 268.10 g/mol. Synthesized via alkylation of 1-ethyl-2-methylimidazole with methyl iodide, it exhibits a crystalline solid state at room temperature .

Key properties include:

  • Thermal Stability: Onset decomposition temperature of 228°C, with peak decomposition at 254°C, making it suitable for high-temperature applications like energy storage .
  • Magnetic Behavior: Unique paramagnetic properties with 3D magnetic ordering in the solid state, attributed to spin interactions within the iodide lattice .
  • Electrochemical Performance: Demonstrated superior efficiency (6.48%) in dye-sensitized solar cells (DSSCs) when used as an electrolyte additive, outperforming other iodide salts due to optimized charge transport and reduced counter-electrode resistance .

Properties

IUPAC Name

1-ethyl-2,3-dimethyl-1,2-dihydroimidazol-1-ium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.HI/c1-4-9-6-5-8(3)7(9)2;/h5-7H,4H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCVLMQINUCAHNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[NH+]1C=CN(C1C)C.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40770073
Record name 1-Ethyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40770073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141085-40-7
Record name 1-Ethyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40770073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-ethyl-2,3-dimethylimidazolium iodide typically involves the alkylation of imidazole derivatives. One common method includes the reaction of 2,3-dimethylimidazole with ethyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the product is purified through recrystallization .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

1-ethyl-2,3-dimethylimidazolium iodide undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Characteristics

1-Ethyl-2,3-dimethylimidazolium iodide is characterized by the following properties:

  • Molecular Formula : C7H13IN2
  • Molecular Weight : 252.1 g/mol
  • Melting Point : Approximately 84.0 to 89.0 °C
  • Appearance : White to almost white powder or crystals
  • Purity : Greater than 99% .

These attributes contribute to its stability and versatility in various applications.

Applications in Electrochemistry

Ionic liquids like this compound are increasingly used as electrolytes in electrochemical cells due to their non-volatility and high thermal stability. They have been shown to improve the performance of batteries and supercapacitors by enhancing ionic conductivity and reducing evaporation losses.

Case Study: Electrochemical Performance

In a study examining the use of ionic liquids in lithium-ion batteries, it was found that incorporating this compound as an electrolyte significantly improved the battery's charge-discharge rates and cycle stability compared to traditional organic solvents .

Catalytic Applications

The compound serves as a catalyst in various organic reactions, particularly in processes requiring high thermal stability and low volatility.

Case Study: Catalysis in Organic Synthesis

Research has demonstrated that this compound effectively catalyzes the arylation of N-phenylbenzimidoyl chlorides with aromatic aldehydes. This reaction showcases its utility in synthesizing complex organic molecules with high yields .

Applications in Materials Science

The unique properties of ionic liquids make them suitable for developing advanced materials, including polymers and nanocomposites.

Case Study: Synthesis of Nanocomposites

A recent investigation highlighted the use of this compound in synthesizing polymer nanocomposites with enhanced mechanical properties. The ionic liquid facilitated the dispersion of nanoparticles within the polymer matrix, leading to improved strength and thermal stability .

Biological Applications

Emerging research indicates potential biological applications for this compound, particularly in drug delivery systems and as a solvent for bioactive compounds.

Case Study: Solvent for Bioactive Compounds

In a pharmacological study, this ionic liquid was used as a solvent for extracting bioactive compounds from plant materials. The results showed higher extraction efficiencies compared to conventional solvents, suggesting its potential role in natural product chemistry .

Summary Table of Applications

Application AreaDescriptionKey Findings
Electrochemistry Used as an electrolyte in batteries and supercapacitorsImproved charge-discharge rates
Catalysis Catalyzes organic reactions such as arylationHigh yields in complex organic synthesis
Materials Science Develops advanced materials like polymer nanocompositesEnhanced mechanical properties
Biological Science Serves as a solvent for extracting bioactive compoundsHigher extraction efficiencies

Mechanism of Action

The mechanism of action of 1-ethyl-2,3-dimethylimidazolium iodide involves its interaction with biological molecules and metal ions. The imidazole ring can coordinate with metal ions, affecting their reactivity and stability. In biological systems, the compound can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

1-Butyl-2,3-dimethylimidazolium Iodide ([bdmim]I)

  • Structure : Features a longer butyl chain at position 1 instead of ethyl.
  • Solid-State Properties : X-ray crystallography reveals a layered ionic lattice with alternating cations and anions, differing from [C₂DMIM]I’s compact packing due to shorter alkyl chains .

Same Cation with Different Anions

Compound Anion Melting Point (°C) Thermal Decomposition (°C) DSSC Efficiency (%) Key Applications
1-Ethyl-2,3-dimethylimidazolium iodide I⁻ N/A 228 (onset) 6.48 Photovoltaics, magnetics
1-Ethyl-2,3-dimethylimidazolium bromide Br⁻ 141 N/A N/A Solvent, catalysis
1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate BF₄⁻ N/A N/A N/A Electrolytes, sensors
1-Ethyl-2,3-dimethylimidazolium acetate CH₃COO⁻ N/A 228 (onset) N/A Biopolymer dissolution
  • Bromide vs. Iodide : Bromide has a higher melting point (141°C) but lacks the redox activity of iodide, limiting its use in DSSCs .
  • Acetate : Exhibits similar thermal stability but excels in dissolving cellulose due to the coordinating acetate anion .
  • Tetrafluoroborate : Offers higher electrochemical stability but lower ionic conductivity compared to iodide .

Analogues with Different Cation Substitution Patterns

1-Ethyl-3-methylimidazolium Iodide ([EMIM]I)

  • Structure : Lacks the 2-methyl group present in [C₂DMIM]I.
  • Properties : Reduced steric hindrance lowers viscosity but may increase crystallization tendency. DSSC efficiency is lower (4.15% reference) compared to [C₂DMIM]I (6.48%) due to inferior charge transfer .

Photovoltaic Performance

[C₂DMIM]I enhances DSSC efficiency by:

  • Reducing counter-electrode resistance via favorable polarity and molecular polarizability .
  • Synergizing with 4-tert-butylpyridine to improve open-circuit voltage .

Magnetic Properties

Solid-state [C₂DMIM]I exhibits 3D magnetic ordering, a rare trait in ILs, enabling applications in magnetic materials and spintronics .

Computational Insights

Density functional theory (DFT) studies correlate [C₂DMIM]I’s high relative positive charge (+0.42) and polarizability with its superior electrochemical performance .

Biological Activity

1-Ethyl-2,3-dimethylimidazolium iodide (EDMI) is an ionic liquid that has garnered attention for its potential biological activities, particularly in the fields of drug delivery, antimicrobial properties, and as a solvent for various biochemical applications. This article delves into the biological activity of EDMI, highlighting its mechanisms of action, applications in research, and findings from case studies.

EDMI is characterized by its imidazolium cation structure, which includes ethyl and two methyl groups at the 2 and 3 positions. This unique structure contributes to its solubility and interaction with biological molecules. The iodide anion plays a crucial role in its ionic nature, affecting its viscosity and conductivity.

The biological activity of EDMI can be attributed to several mechanisms:

  • Interaction with Biological Membranes : The cationic nature of EDMI allows it to interact with negatively charged components of cell membranes, potentially disrupting membrane integrity and leading to cytotoxic effects on certain cell types.
  • Solvent Properties : As an ionic liquid, EDMI can dissolve a variety of biomolecules, facilitating biochemical reactions and interactions that may not occur in conventional solvents.
  • Catalytic Activity : EDMI has been shown to act as a catalyst in various organic reactions, which can be leveraged in biological assays and drug formulation processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of EDMI. For instance, research indicates that imidazolium-based ionic liquids exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes.

Table 1: Antimicrobial Efficacy of EDMI

MicroorganismZone of Inhibition (mm)Reference
E. coli15
S. aureus18
Candida albicans12

Case Study 1: Drug Delivery Systems

A study investigated the use of EDMI as a solvent for drug delivery systems. The results indicated that when combined with certain therapeutic agents, EDMI enhanced solubility and bioavailability. For example, cisplatin-loaded nanocarriers demonstrated improved release profiles in the presence of EDMI compared to traditional solvents . This suggests that EDMI can facilitate more effective drug delivery strategies.

Case Study 2: Anticancer Properties

In vitro studies have shown that EDMI exhibits cytotoxic effects on various cancer cell lines. Notably, it was found to induce apoptosis in HepG2 liver cancer cells through mitochondrial pathways. The study reported a significant reduction in cell viability at concentrations above 100 µM .

Applications in Research

EDMI's unique properties make it suitable for various applications in biochemical research:

  • Ionic Liquids in Green Chemistry : As a green solvent, EDMI is used in organic synthesis and catalysis due to its low volatility and recyclability.
  • Electrolytes in Solar Cells : Research has explored the use of imidazolium iodides like EDMI in dye-sensitized solar cells (DSSCs), where they serve as electrolytes. Their ionic nature enhances conductivity while maintaining stability under operational conditions .

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for 1-ethyl-2,3-dimethylimidazolium iodide, and how do reaction conditions influence purity?

  • Methodology : The compound is typically synthesized via quaternization of 1-ethylimidazole with methyl iodide. A two-step alkylation process is often employed: first, 1-ethylimidazole reacts with methyl iodide in dichloromethane at 20°C for 4 days, followed by solvent evaporation and purification with diethyl ether to yield a hygroscopic solid . Key parameters include stoichiometric excess of methyl iodide (1.43 equiv.) and inert atmospheric conditions to prevent side reactions. Purity is verified via 1H^1H-NMR (e.g., δ = 3.84 ppm for methyl groups) and HRMS (expected m/z for intermediates) .

Q. How can researchers characterize the crystalline structure of this compound?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For analogous imidazolium salts (e.g., 1-butyl-2,3-dimethylimidazolium iodide), SC-XRD reveals a planar imidazolium ring with alkyl chains adopting gauche conformations. Pair distribution function (PDF) analysis may complement XRD for amorphous or liquid-phase studies . Melting points (mp) and density (d) data (e.g., mp = 97°C, d = 1.4425 g/cm³ for 1-butyl-2,3-dimethylimidazolium iodide) provide preliminary insights into lattice stability .

Q. What physical properties (viscosity, conductivity) are critical for applications in electrochemical systems?

  • Key Data :

PropertyValue (25°C)Measurement MethodReference
Viscosity69 cPRotational viscometer
Ionic conductivity3.18 mS/cmImpedance spectroscopy
Thermal stabilityDecomposition >228°CTGA/DSC
  • Interpretation : Low viscosity and high conductivity correlate with weak cation-anion interactions, making this ionic liquid suitable for battery electrolytes or catalytic media. Thermal stability thresholds (e.g., onset decomposition at 228°C) guide operational limits in high-temperature processes .

Advanced Research Questions

Q. How do substituent effects (e.g., 2,3-dimethyl vs. 3-methyl) alter thermal decomposition mechanisms?

  • Analysis : Comparative TGA studies show that 1-ethyl-2,3-dimethylimidazolium acetate decomposes at lower temperatures (onset 129°C) than its non-methylated analogue (1-ethyl-3-methylimidazolium acetate, onset 228°C). The 2,3-dimethyl substitution sterically hinders anion coordination, accelerating decomposition via Hofmann elimination. DFT calculations validate this by showing reduced activation energy for β-hydrogen abstraction in methylated cations .

Q. What experimental and computational strategies resolve contradictions in reported thermal stability data?

  • Resolution : Discrepancies arise from impurities (e.g., residual halides) or measurement protocols. To mitigate:

  • Experimental : Use isothermal TGA with controlled heating rates (e.g., 5°C/min under N₂) .
  • Computational : Apply COSMO-RS models to predict decomposition pathways and compare with experimental mass spectrometry fragments .
    • Case Study : Conflicting decomposition temperatures (129°C vs. 228°C) for similar cations highlight the need for standardized purity checks (e.g., Karl Fischer titration for water content) .

Q. How can researchers optimize ionic liquid synthesis for reproducibility in air-sensitive reactions?

  • Best Practices :

  • Use Schlenk lines for moisture-sensitive alkylation steps .
  • Monitor reaction progress via in-situ 1H^1H-NMR to detect intermediates (e.g., methoxyimidazolium species) .
  • Purify via recrystallization from acetonitrile/ethyl acetate mixtures to remove unreacted methyl iodide .

Q. What role does the iodide anion play in stabilizing or destabilizing the imidazolium cation in solution?

  • Mechanistic Insight : The iodide anion’s polarizability strengthens cation-anion interactions, reducing ionic mobility but enhancing electrochemical stability. Raman spectroscopy reveals red-shifted C(2)-H vibrational modes (≈3100 cm⁻¹) due to hydrogen bonding with iodide, which may stabilize intermediates in SN₂ reactions . Contrastingly, iodide’s nucleophilicity can lead to unwanted side reactions (e.g., alkylation of dissolved CO₂ in electrochemical cells) .

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